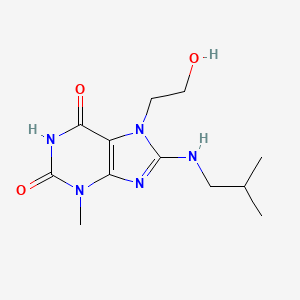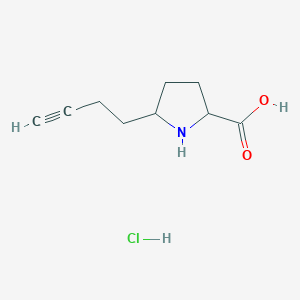
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring is a 2,5-difluorophenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, with the 2,5-difluorophenyl and ethanone groups attached. The presence of the sulfur and nitrogen atoms in the ring, along with the fluorine atoms on the phenyl ring, would likely result in a highly polar molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiazepane ring and the electron-withdrawing fluorine atoms would likely result in a compound with significant polarity .Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Organic Compounds
Occurrences, Toxicities, and Ecological Risks of Organic Sunscreen Components : This review focuses on Benzophenone-3 (BP-3), a common component in sunscreens and cosmetics, outlining its environmental presence and potential impacts on aquatic ecosystems. BP-3's physicochemical properties, bioaccumulation, and transformation into metabolites with greater estrogenic potency are highlighted. It emphasizes the need for further studies on BP-3's long-term exposure effects in aquatic ecosystems, which could offer insights into managing and mitigating risks associated with similar organic compounds (Kim & Choi, 2014).
Traditional Medicine and Natural Products
Ethnobotanical Properties of Unexplored Plants : Research on "Khandu Chakka" (Ehretia laevis) compiles ethnobotanical, Ayurvedic properties, and chemical constituents, including various acids, amino acids, and phenolics. This review underlines the plant's medicinal use in Ayurveda for diabetes and anti-venom applications, suggesting a foundation for further exploring natural products' therapeutic potentials (Thakre et al., 2016).
Cardiovascular Therapeutics from Herbal Medicine
Salvia miltiorrhizaBurge (Danshen) in Cardiovascular Therapeutics : This article reviews the cardiovascular and cerebrovascular protective actions of Danshen and its components, highlighting its application in preventing vascular diseases and cardiac conditions. The synergism among lipophilic and hydrophilic constituents of Danshen provides a model for exploring multifaceted therapeutic agents from herbal medicines (Li, Xu, & Liu, 2018).
Environmental Degradation and Remediation
Microbial Degradation of Polyfluoroalkyl Chemicals : This review discusses the environmental persistence of polyfluoroalkyl chemicals, their transformation into perfluoroalkyl acids (PFAAs), and microbial degradation pathways. It emphasizes the need for further research on biodegradation mechanisms and environmental monitoring to manage such persistent pollutants effectively (Liu & Avendaño, 2013).
Fluorescent Chemosensors
Development of Fluorescent Chemosensors : Research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds as chemosensors illustrates the innovative approaches in detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors for metal ions, anions, and neutral molecules highlight the potential for advanced diagnostic and monitoring tools in various scientific fields (Roy, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-9(17)16-5-4-13(18-7-6-16)11-8-10(14)2-3-12(11)15/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDJKUZBFQXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
![methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2590780.png)

![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)





![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590791.png)
![3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2590794.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2590796.png)